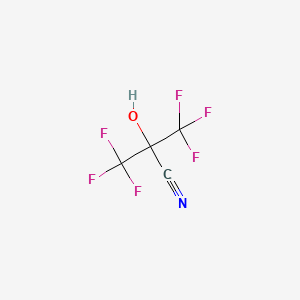
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
Vue d'ensemble
Description
“(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the CAS Number: 677349-95-0 . It has a molecular weight of 190.17 and its IUPAC name is 2,2,2-trifluoro-N-(2-pyridinylmethyl)ethanamine . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that pyrimidinamine derivatives, which are structurally similar, have been synthesized for various biological activities . These compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 190.17 . The InChI code for the compound is 1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 , which provides a specific textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
Construction of Helical Silver(I) Coordination Polymers : A study by Zhang et al. (2013) explored the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including derivatives of (Pyridin-2-ylmethyl)amine, to construct helical silver(I) coordination polymers. These polymers exhibit interesting structural properties and luminescent emissions, making them potentially useful in materials science and photonics (Zhang et al., 2013).
Fluorescent Sensors for Inorganic Cations : Mac et al. (2010) developed a novel fluorescent dye based on bis-(pyridin-2-yl-methyl) derivatives that acts as a sensor for detecting small inorganic cations in polar solvents. This compound demonstrates a mechanism of electron transfer, which is influenced by the complexation with inorganic cations, making it a valuable tool in analytical chemistry (Mac et al., 2010).
Fluorescence Properties of Metal Complexes : Liang et al. (2009) investigated the fluorescence properties and metal ion affinities of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine. Their study provided insights into the potential use of these compounds in the development of fluorescent probes and sensors, especially for metal ions like Zn(2+) and Cu(2+) (Liang et al., 2009).
Synthesis of Polynuclear Spin Crossover Complexes : Research by Boldog et al. (2009) involved the synthesis of tetranuclear compounds using tris(pyridin-2-ylmethyl)amine (TPMA) and related derivatives. These complexes displayed distinct magnetic properties, suggesting potential applications in magnetic materials and molecular electronics (Boldog et al., 2009).
Chemosensors for Metal Ions : Zheng et al. (2016) synthesized a bis(pyridine-2-ylmethyl)amine derivative as a colorimetric and fluorescent chemosensor for Cu2+ ions. This compound's high water solubility and cell permeability allowed for its successful application in detecting Cu2+ in mammalian cells, highlighting its potential in biological and environmental monitoring (Zheng et al., 2016).
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCQJSCOVJLKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



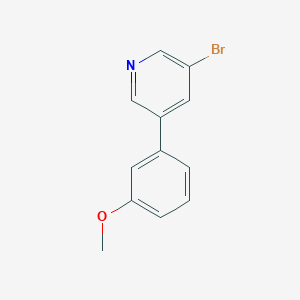
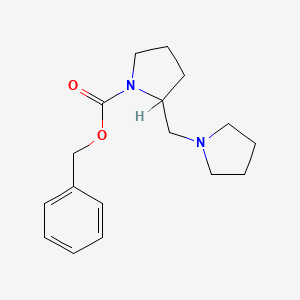

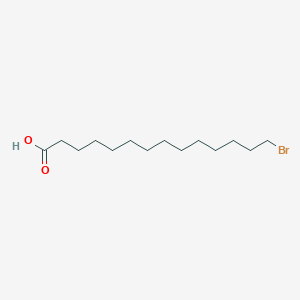
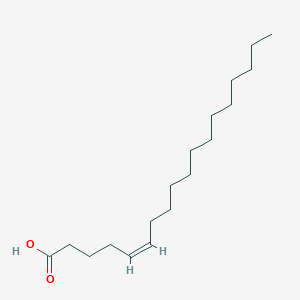
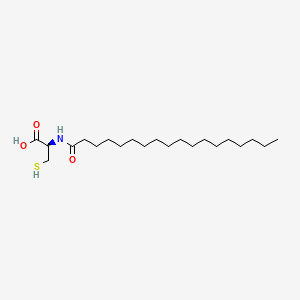
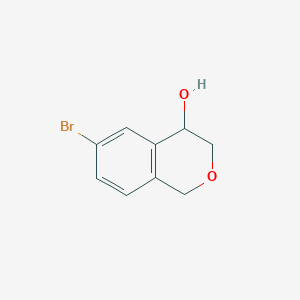
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)

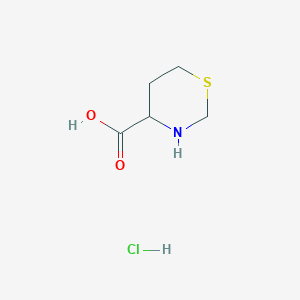
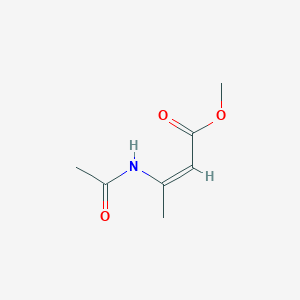
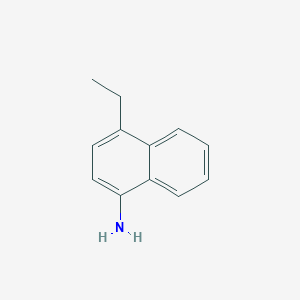
![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)
